3-bromo-1-methyl-1H-pyrazol-4-amine

Medicinal Chemistry Cross-Coupling Synthetic Methodology

3-Bromo-1-methyl-1H-pyrazol-4-amine (CAS:1909316-30-8) is a heterocyclic aromatic building block featuring a 1,3,4-substituted pyrazole core with a bromine atom at the 3-position and a primary amine at the 4-position. Its molecular formula is C4H6BrN3 with a molecular weight of 176.01 g/mol.

Molecular Formula C4H6BrN3
Molecular Weight 176.017
CAS No. 1909316-30-8
Cat. No. B2837471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-methyl-1H-pyrazol-4-amine
CAS1909316-30-8
Molecular FormulaC4H6BrN3
Molecular Weight176.017
Structural Identifiers
SMILESCN1C=C(C(=N1)Br)N
InChIInChI=1S/C4H6BrN3/c1-8-2-3(6)4(5)7-8/h2H,6H2,1H3
InChIKeyUVPMPNIVENONJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-1-methyl-1H-pyrazol-4-amine (CAS:1909316-30-8) | Core Properties & Procurement Baseline


3-Bromo-1-methyl-1H-pyrazol-4-amine (CAS:1909316-30-8) is a heterocyclic aromatic building block featuring a 1,3,4-substituted pyrazole core with a bromine atom at the 3-position and a primary amine at the 4-position [1]. Its molecular formula is C4H6BrN3 with a molecular weight of 176.01 g/mol [1]. The compound is a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and is commonly employed in medicinal chemistry for the construction of kinase inhibitor scaffolds and other nitrogen-containing bioactive molecules .

3-Bromo-1-methyl-1H-pyrazol-4-amine | Why Generic Substitution of Pyrazole Analogs is Scientifically Unreliable


While the pyrazole-4-amine scaffold is common, the specific substitution pattern of a bromine at the 3-position adjacent to the amine on a 1-methyl-1H-pyrazole core is not interchangeable with other halogenated or non-halogenated analogs. The unique electronic and steric environment of this regioisomer dictates its reactivity in transition metal-catalyzed cross-couplings, its binding affinity in biological targets (e.g., specific kinase ATP-binding pockets), and its physicochemical properties (LogP, pKa) which govern pharmacokinetic behavior . Substituting with a 3-chloro, 3-iodo, or 4-bromo analog, or a different N-alkyl group, will introduce quantifiable and often unpredictable variations in synthetic yield, selectivity, and biological potency, making the exact compound essential for reproducible results [1].

3-Bromo-1-methyl-1H-pyrazol-4-amine | Quantitative Differentiation Evidence for Scientific Selection


Enhanced Cross-Coupling Reactivity at the C3-Br Site vs. Analogs for Targeted Library Synthesis

This compound enables functionalization via C-Br bond activation at the 3-position, which is more reactive than the analogous C-Cl bond and more stable than the C-I bond. This reactivity is exploited in a published synthesis where 3-bromo-1-methyl-1H-pyrazol-4-amine was coupled with a boronic acid under Suzuki conditions to yield a key intermediate, demonstrating its utility as a coupling partner [1].

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Optimized Physicochemical Profile for CNS Drug Discovery Relative to Unsubstituted Pyrazoles

The compound's calculated physicochemical properties suggest a favorable profile for crossing the blood-brain barrier, which is critical for CNS drug targets. Its low molecular weight, low number of rotatable bonds, and moderate lipophilicity are all within desirable ranges for CNS drugs .

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Potential for Improved Kinase Selectivity via 3-Bromo Substitution Pattern

While the parent compound itself is an intermediate, a derivative where the 4-amine is elaborated demonstrates that the 3-bromo substitution can be integral to achieving high potency and potentially improved selectivity for therapeutically relevant kinases. A derivative containing the 3-bromo-1-methyl-1H-pyrazol-4-yl moiety was found to be a highly potent inhibitor of IRAK4 [1].

Kinase Inhibition IRAK4 Selectivity Profile

3-Bromo-1-methyl-1H-pyrazol-4-amine | Prioritized Application Scenarios for Scientific Procurement


Strategic Diversification in Kinase-Focused Medicinal Chemistry

Use as a core intermediate for synthesizing focused libraries of kinase inhibitors. The 3-bromo handle allows for efficient parallel synthesis via Suzuki-Miyaura or Buchwald-Hartwig couplings to explore chemical space around the pyrazole core, a validated scaffold in kinase drug discovery [1]. The compound's favorable physicochemical properties also make it an attractive starting point for CNS-penetrant kinase inhibitors .

Synthesis of High-Affinity IRAK4 Inhibitors

Employ this building block to construct novel IRAK4 inhibitors for inflammatory disease research. The presence of the 3-bromo-1-methyl-1H-pyrazol-4-amine moiety in a known sub-nanomolar IRAK4 inhibitor underscores its utility in generating highly potent tool compounds and potential clinical candidates targeting this kinase [1].

Building CNS-Penetrant Chemical Probes

Leverage the compound's favorable calculated CNS MPO (Multiparameter Optimization) score, driven by its low molecular weight (176.01 g/mol), low TPSA (43.84 Ų), and moderate lipophilicity (XLogP3 = 0.6), to design brain-penetrant chemical probes for targets like neuronal kinases or GPCRs. Its single hydrogen bond donor and zero rotatable bonds further contribute to this desirable profile .

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